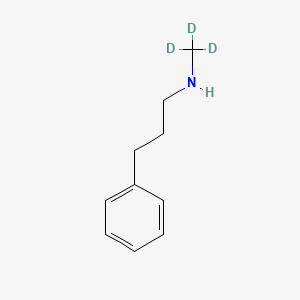
4-Hydroxy Phenylbutazone-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Phenylbutazone-d9 is a deuterated analog of 4-Hydroxy Phenylbutazone, a derivative of Phenylbutazone. This compound is primarily used in research settings, particularly in proteomics and pharmaceutical studies. The molecular formula of this compound is C19H11D9N2O3, and it has a molecular weight of 333.43 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Phenylbutazone-d9 involves the incorporation of deuterium atoms into the 4-Hydroxy Phenylbutazone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Phenylbutazone-d9 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated phenylbutazone derivatives.
Scientific Research Applications
4-Hydroxy Phenylbutazone-d9 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in proteomics research to study protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 4-Hydroxy Phenylbutazone-d9 is similar to that of Phenylbutazone. It exerts its effects by binding to and inactivating prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation. This leads to a reduced production of prostaglandins, resulting in decreased inflammation .
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: The parent compound, used as an anti-inflammatory drug.
4-Hydroxy Phenylbutazone: The non-deuterated analog.
Other Deuterated Analogs: Compounds with similar structures but different deuterium labeling patterns
Uniqueness
4-Hydroxy Phenylbutazone-d9 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. The presence of deuterium atoms enhances the stability and provides distinct isotopic signatures, aiding in the precise quantification and analysis of the compound .
Properties
IUPAC Name |
4-hydroxy-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEBWXHYBNAYKI-ABVHXWLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857757 |
Source


|
| Record name | 4-(~2~H_9_)Butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-23-7 |
Source


|
| Record name | 4-(~2~H_9_)Butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)



![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)
![5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B565378.png)




![(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B565385.png)


